molecular formula C6H16Cl2N2 B1459139 Hex-5-ene-1,2-diamine dihydrochloride CAS No. 1384428-80-1

Hex-5-ene-1,2-diamine dihydrochloride

Cat. No.: B1459139
CAS No.: 1384428-80-1
M. Wt: 187.11 g/mol
InChI Key: AZAZPJCXRJMXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-5-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of hex-5-ene-1,2-diamine, where the amine groups are protonated to form the dihydrochloride salt. This compound is used in various chemical and biological research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-5-ene-1,2-diamine with hydrochloric acid. The reaction typically involves dissolving hex-5-ene-1,2-diamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hex-5-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hex-5-ene-1,2-diamine dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of hex-5-ene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Hex-5-ene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its double bond and dihydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

hex-5-ene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2,6H,1,3-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAZPJCXRJMXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hex-5-ene-1,2-diamine dihydrochloride
Reactant of Route 2
Hex-5-ene-1,2-diamine dihydrochloride
Reactant of Route 3
Hex-5-ene-1,2-diamine dihydrochloride
Reactant of Route 4
Hex-5-ene-1,2-diamine dihydrochloride
Reactant of Route 5
Hex-5-ene-1,2-diamine dihydrochloride
Reactant of Route 6
Hex-5-ene-1,2-diamine dihydrochloride

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